1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol 1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692024
InChI: InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14)
SMILES:
Molecular Formula: C9H11N3OS
Molecular Weight: 209.27 g/mol

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol

CAS No.:

Cat. No.: VC17692024

Molecular Formula: C9H11N3OS

Molecular Weight: 209.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol -

Specification

Molecular Formula C9H11N3OS
Molecular Weight 209.27 g/mol
IUPAC Name 1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione
Standard InChI InChI=1S/C9H11N3OS/c1-13-5-4-12-8-2-3-10-6-7(8)11-9(12)14/h2-3,6H,4-5H2,1H3,(H,11,14)
Standard InChI Key HAAJPUMPKPSDBR-UHFFFAOYSA-N
Canonical SMILES COCCN1C2=C(C=NC=C2)NC1=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol (PubChem CID: 79295276) belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system comprising a pyridine ring and an imidazole moiety . The molecular formula is C₉H₁₁N₃OS, with a molecular weight of 209.27 g/mol . The IUPAC name, 1-(2-methoxyethyl)-3H-imidazo[4,5-c]pyridine-2-thione, reflects the substitution pattern: a 2-methoxyethyl group at position 1 and a thione (-S) functional group at position 2 .

Key Structural Features:

  • Imidazo[4,5-c]pyridine core: The fusion of imidazole (positions 4,5) to pyridine (position c) creates a planar aromatic system conducive to π-π stacking interactions .

  • 2-Methoxyethyl substituent: Introduces steric bulk and hydrophilicity, potentially influencing solubility and target binding .

  • Thione group: The sulfur atom at position 2 may participate in hydrogen bonding or coordinate with metal ions in biological systems .

Spectroscopic and Computational Data

  • SMILES Notation: COCCN1C2=C(C=NC=C2)NC1=S .

  • InChI Key: HAAJPUMPKPSDBR-UHFFFAOYSA-N .

  • 3D Conformer Analysis: PubChem’s interactive model reveals a bent conformation due to the 2-methoxyethyl chain, with the thione group oriented perpendicular to the bicyclic plane .

Synthesis and Derivatives

Structural Analogues and Activity

Imidazo[4,5-c]pyridine derivatives exhibit diverse biological activities, particularly as kinase inhibitors. For instance:

  • Compound 1s ( ): An imidazo[4,5-c]pyridin-2-one derivative showed submicromolar inhibition of Src/Fyn kinases and antiproliferative effects on glioblastoma cells .

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol (CAS 7321-94-0): A simpler analogue with a methyl group instead of methoxyethyl, highlighting the impact of substituents on activity .

Physicochemical and Pharmacokinetic Properties

Predicted Physicochemical Parameters

PropertyValueMethod/Source
Molecular Weight209.27 g/molPubChem
LogP (Octanol-Water)Estimated 1.2ChemAxon Toolkit
Hydrogen Bond Donors1 (Thione S-H)PubChem
Hydrogen Bond Acceptors5PubChem
Polar Surface Area76.2 ŲChemAxon

ADME Predictions

  • Blood-Brain Barrier (BBB) Penetration: Moderate likelihood due to molecular weight < 450 and LogP ~1.2 .

  • CYP450 Inhibition: Low risk (predicted via SwissADME), reducing drug-drug interaction potential.

  • Aqueous Solubility: ~0.1 mg/mL (moderate), suitable for oral administration .

Biological Relevance and Hypothesized Mechanisms

Antiproliferative Activity

In glioblastoma cell lines (U87, U251), related compounds reduced proliferation at IC₅₀ values of 2–10 μM . Molecular dynamics simulations suggest that bulky substituents (e.g., cyclopentyl) improve binding affinity by occupying hydrophobic pockets .

Future Directions and Applications

Medicinal Chemistry Optimization

  • Bioisosteric Replacement: Substituting the thione with sulfonamide or carboxylic acid groups to modulate reactivity.

  • Prodrug Development: Esterification of the methoxyethyl group to enhance oral bioavailability.

Target Identification Studies

  • Kinase Profiling: Screen against panels of 100+ kinases to identify selectivity patterns.

  • In Vivo Efficacy: Evaluate pharmacokinetics and tumor growth inhibition in glioblastoma xenograft models.

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